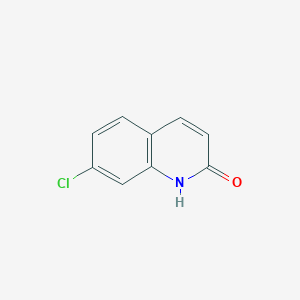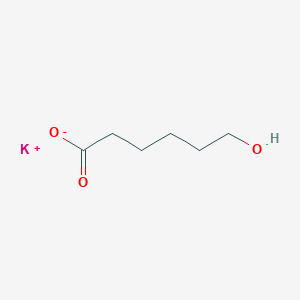
6-hydroxyhexanoate de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 6-hydroxyhexanoate is a chemical compound with the molecular formula C6H11KO3. It is the potassium salt of 6-hydroxyhexanoic acid, which is an ω-hydroxy fatty acid.
Applications De Recherche Scientifique
Potassium 6-hydroxyhexanoate has several scientific research applications:
Mécanisme D'action
Target of Action
Potassium 6-hydroxyhexanoate is a chemical compound with the molecular formula C6H11KO3 The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
Potassium 6-hydroxyhexanoate might be involved in the synthesis of polyhydroxyalkanoates (PHAs), a type of microbial polyester produced by fermentation of carbon substrates . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium 6-hydroxyhexanoate can be synthesized through a multi-enzyme cascade reaction. One such method involves the use of whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase for internal cofactor regeneration. This process does not require the supply of external NADPH or NADP+. The product inhibition caused by ε-caprolactone is overcome by using lipase CAL-B for in situ conversion into 6-hydroxyhexanoic acid .
Industrial Production Methods: In an industrial setting, the production of 6-hydroxyhexanoic acid, which can be converted to its potassium salt, can be achieved using recombinant Pseudomonas taiwanensis in a stirred-tank bioreactor. This method involves a four-step enzymatic cascade without the accumulation of intermediates. The process is optimized by adjusting the cyclohexane feed rate and implementing an in situ product removal strategy .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium 6-hydroxyhexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to 6-oxohexanoic acid using 6-hydroxyhexanoate dehydrogenase.
Reduction: Hydrogenolysis can convert 6-hydroxyhexanoic acid to 1,6-hexanediol.
Substitution: The compound can undergo direct condensation polymerization to produce co-polymers with lactic acid.
Major Products Formed:
Oxidation: 6-oxohexanoic acid
Reduction: 1,6-hexanediol
Substitution: Co-polymers with lactic acid
Comparaison Avec Des Composés Similaires
- 6-hydroxyhexanoic acid
- 1,6-hexanediol
- Adipic acid
- ε-caprolactone
Comparison: Potassium 6-hydroxyhexanoate is unique due to its potassium salt form, which enhances its solubility and reactivity in aqueous solutions. Compared to 6-hydroxyhexanoic acid, it is more stable and easier to handle in industrial processes. Its ability to undergo multi-enzyme cascade reactions efficiently sets it apart from other similar compounds .
Propriétés
Numéro CAS |
21810-34-4 |
|---|---|
Formule moléculaire |
C6H12KO3 |
Poids moléculaire |
171.26 g/mol |
Nom IUPAC |
potassium;6-hydroxyhexanoate |
InChI |
InChI=1S/C6H12O3.K/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9); |
Clé InChI |
OTMXFWQLSAXUGE-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)[O-])CCO.[K+] |
SMILES isomérique |
C(CCC(=O)[O-])CCO.[K+] |
SMILES canonique |
C(CCC(=O)O)CCO.[K] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)
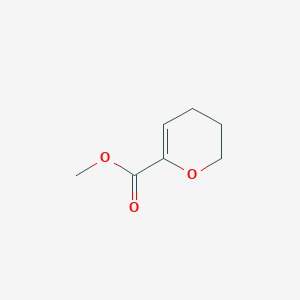
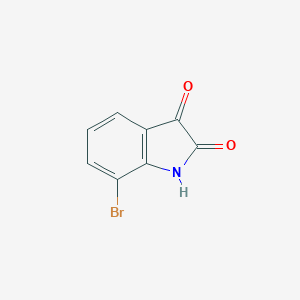
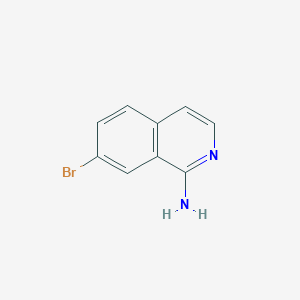
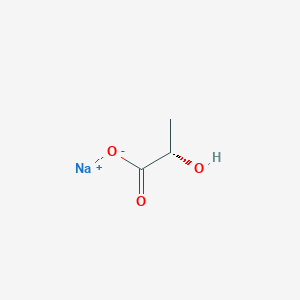
![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)
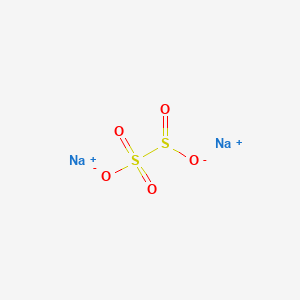
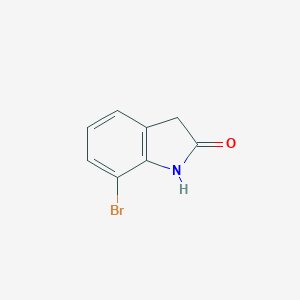
![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)
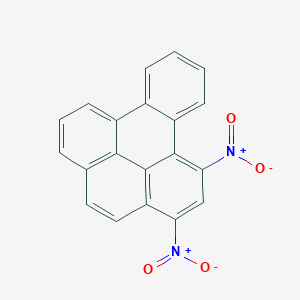
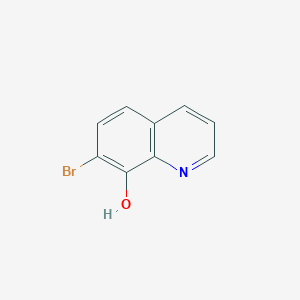
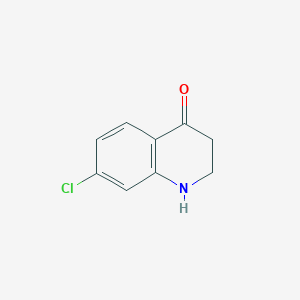
![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)
